molecular formula C18H22BrN5O2 B1207287 7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione

7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione

Cat. No.: B1207287
M. Wt: 420.3 g/mol
InChI Key: BAJAGPSKIPXFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione is an oxopurine.

Scientific Research Applications

Unusual Reaction Pathways

The reactivity of bromophenylmethyl purine derivatives has been explored, revealing unexpected pathways in organic synthesis. For instance, the reaction of 8-bromo-substituted purine diones with trisamine in dimethylformamide (DMF) led to the formation of dimethylamino-substituted purine diones rather than the anticipated tris(hydroxymethyl)methylamino derivatives. This unusual product formation was attributed to the reaction of DMF with trisamine, generating dimethylamine, which then underwent a nucleophilic substitution reaction with the bromine atom (Khaliullin & Shabalina, 2020).

Pharmaceutical Receptor Affinity

A study focused on the design of new purine dione derivatives as potential ligands for serotonin receptors, showcasing the molecule's relevance in psychotropic drug development. The research included synthesizing 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives, aiming to evaluate their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Among these, certain derivatives exhibited promising antidepressant-like and anxiolytic-like activities, highlighting the molecule's potential in therapeutic applications (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Another research avenue explored the cardiovascular effects of purine dione derivatives, synthesizing compounds with specific alkylamino substituents to assess their electrocardiographic, antiarrhythmic, and hypotensive activities. This study highlighted the molecule's potential in developing new cardiovascular drugs, with particular derivatives showing significant prophylactic antiarrhythmic activity (Chłoń-Rzepa et al., 2004).

Bromophenol Coupling

Research into the coupling of bromophenols with nucleoside bases led to the discovery of novel bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including brominated tetrahydroisoquinolines, demonstrate the molecule's utility in identifying new natural product derivatives with potential biological activities (Ma et al., 2007).

Analytical Chemistry Applications

A study on the synthesis and study of mixed ligand-metal complexes of methylxanthines, including purine-2,6-dione derivatives, revealed their coordination with metal ions through nitrogen atoms. This work showcases the application of these molecules in the development of new materials and in the study of molecular interactions, highlighting their importance in both synthetic and analytical chemistry (Shaker, 2011).

Properties

Molecular Formula

C18H22BrN5O2

Molecular Weight

420.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione

InChI

InChI=1S/C18H22BrN5O2/c1-11(2)9-20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-6-5-7-13(19)8-12/h5-8,11H,9-10H2,1-4H3,(H,20,21)

InChI Key

BAJAGPSKIPXFJA-UHFFFAOYSA-N

SMILES

CC(C)CNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)N(C(=O)N2C)C

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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